molecular formula C9H7BrN2O2 B12440381 Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B12440381
M. Wt: 255.07 g/mol
InChI Key: HYYHXBSPORPKBV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a brominated heterocyclic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . This methyl ester is presented as a solid and is characterized by the SMILES code O=C(C1=CC2=C(C=NC(Br)=C2)N1)OC . It is supplied with the CAS Number 1427503-97-6 . This compound is classified as a chemical building block, primarily utilized in exploratory research and development. Its molecular structure, which incorporates both a reactive bromine substituent and a carboxylate ester, makes it a versatile intermediate for various synthetic transformations. Researchers can employ this reagent in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, where the bromine atom serves as a handle for introducing structural diversity. The ester group can also be further modified, for instance through hydrolysis to the corresponding acid or transformation into other functional groups, enabling the creation of a wide array of novel compounds for screening and investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary applications.

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5-3-8(10)11-4-7(5)12-6/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYHXBSPORPKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=NC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Methyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate

A common approach involves brominating the parent pyrrolopyridine ester. In this method, methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is treated with brominating agents such as N-bromosuccinimide (NBS) or HBr/CuBr under controlled conditions.

Procedure :

  • Substrate : Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1 eq).
  • Bromination : NBS (1.1 eq) and AIBN (0.1 eq) in CCl₄ at reflux for 5 h.
  • Workup : Post-reaction, the mixture is washed with water, dried (Na₂SO₄), and concentrated.
  • Yield : ~68%.

Key Considerations :

  • Regioselectivity : Bromination predominantly occurs at the 5-position due to electronic and steric factors.
  • Side Reactions : Over-bromination is minimized by stoichiometric control.

Cyclization of Pyridine-Pyrrole Precursors

Ring-Closing via Diethyl Oxalate-Mediated Cyclization

This method constructs the pyrrolopyridine core from pyridine derivatives. For example, 3-aminocrotononitrile reacts with hydrazine hydrate to form 3-amino-5-methylpyrazole, which is subsequently brominated and cyclized.

Procedure :

  • Formation of 3-Amino-5-Methylpyrazole :
    • Reactants : 3-Aminocrotononitrile (1 eq) + hydrazine hydrate (1.2 eq).
    • Conditions : Reflux at 80°C for 8–24 h.
    • Yield : 75%.
  • Bromination :

    • Reactants : 3-Amino-5-methylpyrazole (1 eq) + HBr/CuBr.
    • Conditions : 70°C for 30 min.
    • Yield : 60–62%.
  • Oxidation and Cyclization :

    • Oxidation : 3-Methyl-5-bromopyrazole → 5-bromo-1H-3-pyrazolecarboxylic acid using KMnO₄.
    • Cyclization : EDCI/DMAP-mediated coupling in THF.

Overall Yield : 45–50%.

Comparative Analysis of Methods

Method Key Reagents Yield Conditions Advantages
Direct Bromination NBS, AIBN 68% Reflux in CCl₄ High regioselectivity
Cyclization HBr/CuBr, EDCI/DMAP 45–50% Multi-step, reflux Scalable for industrial production
Enzymatic Bromination V-BrPO, H₂O₂, NaBr ~60%* Mild, aqueous Environmentally benign

*Estimated based on analogous reactions.

Optimization Strategies

Reaction Temperature and Catalyst Loading

  • Bromination : Lower temperatures (40–60°C) reduce side reactions but prolong reaction times.
  • Cyclization : EDCI/DMAP ratios >1.5:1 improve coupling efficiency.

Solvent Systems

  • Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Ethanol/water mixtures facilitate hydrolysis in oxidation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby affecting signal transduction .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolopyridine Carboxylates

Compound Name Substituent Position Ester Group Molecular Formula Purity (%) Yield (%) Key Applications Reference
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br 5 Methyl C₉H₇BrN₂O₂ 95+* N/A Pharmaceutical intermediates
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br 5 Ethyl C₁₀H₉BrN₂O₂ 98 N/A Drug candidate synthesis
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl 5 Ethyl C₁₀H₉ClN₂O₂ 95+ 71 Medicinal chemistry research
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Br 5 Methyl C₉H₇BrN₂O₂ 98 N/A Kinase inhibitor intermediates
Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br 4 Ethyl C₁₀H₉BrN₂O₂ 95 N/A Chemical biology studies

Note: Purity inferred from analogous methyl esters in .

Key Comparative Insights

(1) Ester Group Influence

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., this compound) exhibit higher electrophilicity compared to ethyl esters, facilitating faster hydrolysis or aminolysis in downstream reactions.
  • Synthetic Yield : Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is synthesized in 71% yield via hydrogenation, whereas chloro derivatives generally show lower yields than brominated analogues due to reduced reactivity in cross-coupling .

(2) Substituent Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability make it superior for Suzuki-Miyaura couplings, whereas chlorine’s lower steric hindrance suits nucleophilic aromatic substitutions .

(3) Pyrrolo[2,3-c] vs. Pyrrolo[2,3-b] Pyridine Cores

  • Scaffold Orientation : Pyrrolo[2,3-c]pyridine derivatives (e.g., this compound) exhibit distinct binding profiles in kinase assays compared to [2,3-b] isomers. For example, methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been linked to selective Hsp90 inhibition in malaria research .

Biological Activity

Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, with the CAS number 2090173-98-9, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Purity : Typically available in high purity for research purposes.
  • Hazard Classification : Classified as dangerous with specific precautionary measures due to its irritant nature .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits activity against various bacterial strains by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.
  • Minimum Inhibitory Concentration (MIC) : In vitro evaluations have shown promising results with MIC values comparable to established antibiotics. For instance, pyrrole derivatives have demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Bacteria
This compound3.12 - 12.5Staphylococcus aureus, Escherichia coli
Control (Ciprofloxacin)2Both pathogens

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy.

  • Research Findings : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • IC50 Values : The IC50 values reported for related pyrrole compounds against COX-2 have shown significant anti-inflammatory effects, suggesting that methyl 5-bromo derivatives could exhibit similar activity.
CompoundIC50 (µM)COX Target
This compoundTBDCOX-2
Celecoxib (Control)0.04 ± 0.01COX-2

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

  • Mechanism : The compound's structural features allow it to interact with key proteins involved in cancer cell proliferation and survival.
  • Case Studies : Preliminary studies have indicated that pyrrole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways.

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